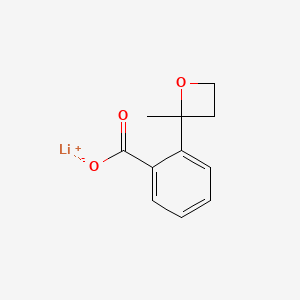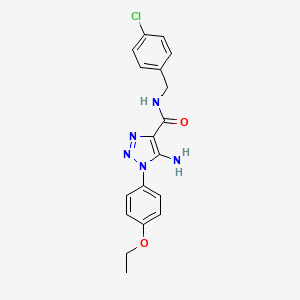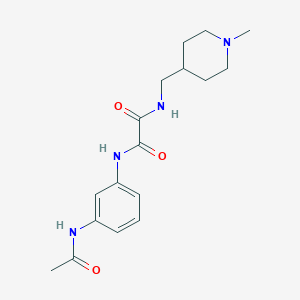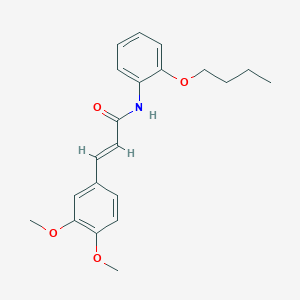
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate, also known as LiMOB, is a lithium salt of 2-(2-methyloxetan-2-yl)benzoic acid. LiMOB is a promising compound due to its unique properties and potential applications in various fields, including battery technology, drug delivery, and catalysis.
科学的研究の応用
Lithium Metal Batteries
Lithium metal anodes (LMAs) show unique superiority for secondary batteries because they possess the lowest molar mass and reduction potential among metallic elements . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of these batteries.
Electroplating Chemistry
The electroplating chemistry of Li ions in nonaqueous liquid electrolytes is a key area of research for stable lithium metal batteries . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could be used in the development of these electrolytes.
Suppression of Li Dendrite Growth
Polymer coated anodes can suppress Li dendrite growth at the Li metal electrode surface to inhibit penetration of separator by Li dendrites, which causes short circuit . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of these polymer coated anodes.
Lithium-Ion Batteries
Aligned carbon nanotubes for lithium-ion batteries are gaining attention due to their potential to alleviate the present electrochemical electrode constraints . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of these batteries.
Volume Expansion Effection
The Si/C composite, SiOx composite and alloying treatment can improve the volume expansion effection, increase the rate of lithium-ion deblocking and optimize the electrochemical performance of the material . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in these treatments.
Lithium Recycling
The recycling and reuse of lithium resources from spent lithium-ion batteries have become a major research area . Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate could potentially be used in the development of efficient and easy-to-operate processes for lithium recycling.
特性
IUPAC Name |
lithium;2-(2-methyloxetan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3.Li/c1-11(6-7-14-11)9-5-3-2-4-8(9)10(12)13;/h2-5H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPSPJFYKQXOQY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCO1)C2=CC=CC=C2C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11LiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 2-(2-methyloxetan-2-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2914504.png)



![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)




![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)
![5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2914520.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2914522.png)
![5-((3,5-Dimethylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2914526.png)
![2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2914527.png)